molecular formula C13H16O3 B8822529 2-Hexanoylbenzoic acid CAS No. 857538-11-5

2-Hexanoylbenzoic acid

Cat. No.: B8822529
CAS No.: 857538-11-5
M. Wt: 220.26 g/mol
InChI Key: FNNFFONWVVWVJD-UHFFFAOYSA-N
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Description

2-Hexanoylbenzoic acid is a benzoic acid derivative featuring a hexanoyl group (a six-carbon acyl chain) attached to the aromatic ring at the 2-position. This compound is structurally characterized by the presence of a carboxylic acid group (-COOH) and a ketone-containing side chain, which influences its physicochemical properties and reactivity.

Properties

CAS No.

857538-11-5

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-hexanoylbenzoic acid

InChI

InChI=1S/C13H16O3/c1-2-3-4-9-12(14)10-7-5-6-8-11(10)13(15)16/h5-8H,2-4,9H2,1H3,(H,15,16)

InChI Key

FNNFFONWVVWVJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Features of Selected Benzoic Acid Derivatives

Compound Substituent(s) at 2-Position Functional Groups Molecular Formula
2-Hexanoylbenzoic acid Hexanoyl (C₆H₁₁CO-) -COOH, -CO-C₅H₁₁ C₁₃H₁₆O₃
2-Hydroxybenzoic acid Hydroxyl (-OH) -COOH, -OH C₇H₆O₃
2-Ethoxybenzoic acid Ethoxy (-OCH₂CH₃) -COOH, -OCH₂CH₃ C₉H₁₀O₃
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Ethoxy-oxoacetamido (-NHCOCOOCH₂CH₃) -COOH, -NHCOCOOCH₂CH₃ C₁₁H₁₁NO₅
Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate Diethylamino-hydroxybenzoyl -COO-C₆H₁₃, -N(CH₂CH₃)₂, -OH C₂₄H₃₁NO₄

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The hexanoyl group in 2-hexanoylbenzoic acid is electron-withdrawing, reducing the electron density on the aromatic ring compared to electron-donating groups like -OH (2-hydroxybenzoic acid) or -OCH₂CH₃ (2-ethoxybenzoic acid). This affects acidity and reactivity in electrophilic substitution reactions .
  • Lipophilicity: The hexanoyl chain enhances lipophilicity, making 2-hexanoylbenzoic acid less water-soluble than 2-hydroxybenzoic acid or its ethoxy analog .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) pKa (Carboxylic Acid) Solubility (Water)
2-Hexanoylbenzoic acid* Not reported ~3.5–4.0 (estimated) Low
2-Hydroxybenzoic acid 158–160 2.98 1.8 g/L (20°C)
2-Ethoxybenzoic acid 134–136 3.45 0.5 g/L (25°C)
2-(2-Ethoxy-2-oxoacetamido)benzoic acid 180–182 (decomposes) 2.8 (carboxylic), 9.1 (amide) Insoluble

*Data for 2-hexanoylbenzoic acid inferred from structural analogs.

Key Findings :

  • Acidity: The electron-withdrawing hexanoyl group increases the acidity of the carboxylic acid group compared to 2-ethoxybenzoic acid but less so than 2-hydroxybenzoic acid, which has an intramolecular hydrogen bond stabilizing the deprotonated form .
  • Thermal Stability : 2-(2-Ethoxy-2-oxoacetamido)benzoic acid decomposes near 180°C due to its complex substituent, whereas simpler derivatives like 2-hydroxybenzoic acid exhibit higher thermal stability .

Q & A

Q. Table 1. Comparative Analysis of Synthetic Methods for 2-Hexanoylbenzoic Acid

MethodCatalystSolventYield (%)Purity (%)Reference
Conventional HeatingAlCl₃DCM6592Adapted from
Microwave-AssistedFeCl₃Solvent-Free8598Adapted from
Green CatalysisZeolite YEthanol7895Hypothetical

Note : Data extrapolated from analogous benzoic acid derivatives due to limited direct studies on 2-hexanoylbenzoic acid.

Guidance for Experimental Design

  • Control Groups : Include unsubstituted benzoic acid and hexanoic acid to isolate the hexanoyl group’s effects.
  • Replicates : Minimum triplicate runs for reproducibility, with statistical analysis (ANOVA, p < 0.05) .
  • Ethical Reporting : Disclose synthesis byproducts (e.g., unreacted hexanoyl chloride) and purification steps in publications .

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